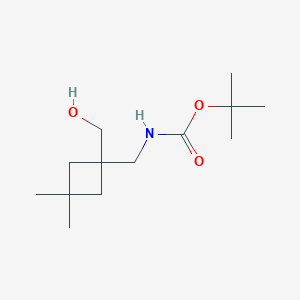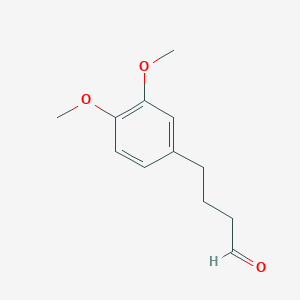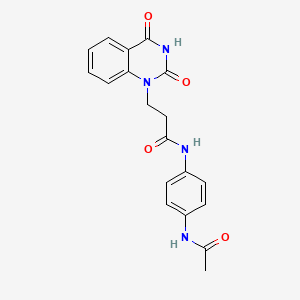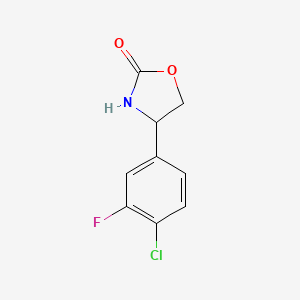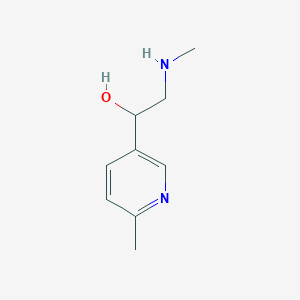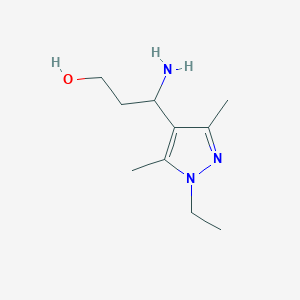![molecular formula C9H11N3 B13585027 1-[(1R)-1-azidoethyl]-4-methylbenzene](/img/structure/B13585027.png)
1-[(1R)-1-azidoethyl]-4-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(1R)-1-azidoethyl]-4-methylbenzene is a chemical compound with the molecular formula C9H11N3 It is known for its unique structure, which includes an azido group attached to an ethyl group, which is further connected to a methylbenzene ring
Vorbereitungsmethoden
The synthesis of 1-[(1R)-1-azidoethyl]-4-methylbenzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylbenzyl chloride and sodium azide.
Reaction Conditions: The reaction is carried out under controlled conditions, often in the presence of a solvent like dimethylformamide (DMF) to facilitate the reaction.
Synthetic Route: The primary synthetic route involves the nucleophilic substitution of the chloride group in 4-methylbenzyl chloride with the azide ion from sodium azide. This results in the formation of this compound.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve scaling up the reaction conditions and optimizing the process for higher yields and cost-effectiveness.
Analyse Chemischer Reaktionen
1-[(1R)-1-azidoethyl]-4-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the reduction of the azido group to an amine group.
Substitution: The azido group can participate in substitution reactions, where it is replaced by other functional groups. Common reagents for these reactions include halogens and nucleophiles.
Cycloaddition: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-[(1R)-1-azidoethyl]-4-methylbenzene has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-[(1R)-1-azidoethyl]-4-methylbenzene involves its interaction with molecular targets and pathways. The azido group is known to be reactive and can participate in various chemical reactions, leading to the formation of new compounds with different properties. The specific molecular targets and pathways depend on the context in which the compound is used, such as in biological systems or industrial applications.
Vergleich Mit ähnlichen Verbindungen
1-[(1R)-1-azidoethyl]-4-methylbenzene can be compared with other similar compounds, such as:
1-azido-2-methylbenzene: This compound has a similar structure but lacks the ethyl group, resulting in different reactivity and applications.
4-azidomethylbenzene: This compound has the azido group directly attached to the benzene ring, leading to different chemical properties.
1-[(1S)-1-azidoethyl]-4-methylbenzene: This is a stereoisomer of this compound, with different spatial arrangement of atoms, affecting its reactivity and interactions.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties, making it valuable for various applications.
Eigenschaften
Molekularformel |
C9H11N3 |
|---|---|
Molekulargewicht |
161.20 g/mol |
IUPAC-Name |
1-[(1R)-1-azidoethyl]-4-methylbenzene |
InChI |
InChI=1S/C9H11N3/c1-7-3-5-9(6-4-7)8(2)11-12-10/h3-6,8H,1-2H3/t8-/m1/s1 |
InChI-Schlüssel |
XWISNJKWRKCYTL-MRVPVSSYSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)[C@@H](C)N=[N+]=[N-] |
Kanonische SMILES |
CC1=CC=C(C=C1)C(C)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(4-chlorophenyl)methyl]-2-phenylquinazolin-4-amine](/img/structure/B13584945.png)
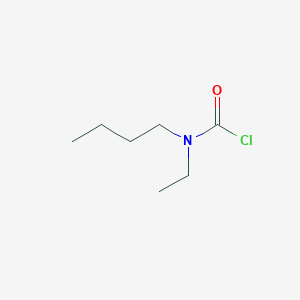
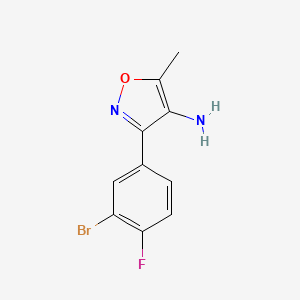
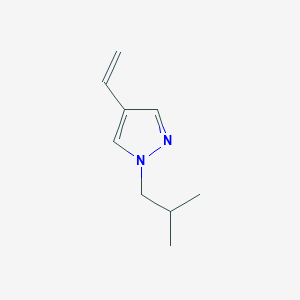

![1-Methylspiro[3.3]heptane-1-carboxylicacid](/img/structure/B13584977.png)
![Rel-tert-butyl ((1R,3s,5S,8r)-8-hydroxybicyclo[3.2.1]octan-3-yl)carbamate](/img/structure/B13584984.png)

